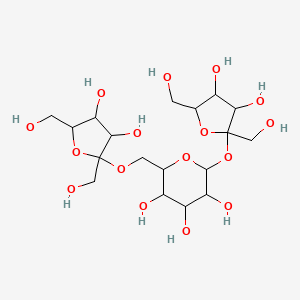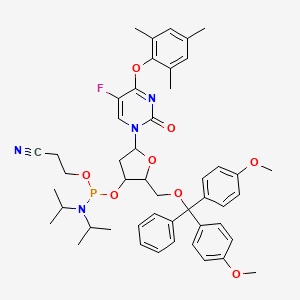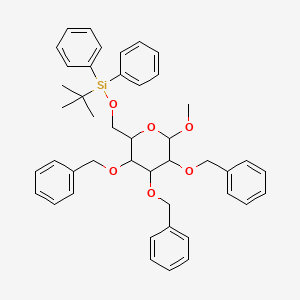
Neokestose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neokestose is a trisaccharide fructooligosaccharide (FOS) that consists of a fructose molecule linked to the glucose unit of a sucrose molecule by a β-(2,6) linkage . This unique structure distinguishes this compound from other fructooligosaccharides, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Neokestose can be synthesized through the action of β-fructofuranosidase from Schwanniomyces occidentalis. This enzyme catalyzes the transfructosylation of sucrose, producing this compound along with other fructooligosaccharides . The reaction conditions typically involve using sucrose as the substrate and maintaining an optimal pH and temperature for enzyme activity.
Industrial Production Methods
Industrial production of this compound involves zymotechnics, using specific strains such as Xanthophyllomyces dendrorhous 269. The process includes controlling the composition of the zymotic culture medium, concentration, temperature, pH, and culture time to achieve high yields of this compound .
Chemical Reactions Analysis
Types of Reactions
Neokestose undergoes various chemical reactions, including hydrolysis and transfructosylation. It can be hydrolyzed by gastric acid to produce blastose, a sucrose analog . Additionally, this compound can participate in transfructosylation reactions catalyzed by β-fructofuranosidase, leading to the formation of other fructooligosaccharides .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sucrose and specific enzymes like β-fructofuranosidase. The reactions are typically carried out under controlled pH and temperature conditions to optimize enzyme activity and product yield .
Major Products Formed
The major products formed from the reactions involving this compound include other fructooligosaccharides such as 6-kestose, 1-kestose, and blastose .
Scientific Research Applications
Neokestose has several scientific research applications across various fields:
Mechanism of Action
Neokestose exerts its effects through various mechanisms. In diabetic models, it suppresses plasma glucose levels by inhibiting glycosidase activity and being hydrolyzed to blastose . In cancer research, this compound inhibits the growth of cancer cells by downregulating the nuclear factor-κB signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to neokestose include other fructooligosaccharides such as 1-kestose, 6-kestose, and nystose .
Uniqueness
This compound is unique due to its β-(2,6) linkage between the fructose and glucose units, which is less common compared to the β-(2,1) linkage found in other fructooligosaccharides . This unique structure contributes to its distinct chemical stability and biological effects .
Properties
CAS No. |
3688-75-3 |
|---|---|
Molecular Formula |
C18H32O16 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-6-10(24)14(28)17(4-21,32-6)30-3-8-9(23)12(26)13(27)16(31-8)34-18(5-22)15(29)11(25)7(2-20)33-18/h6-16,19-29H,1-5H2 |
InChI Key |
HQFMTRMPFIZQJF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)

![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)
